molecular formula C7H5BrClNO2 B1588934 6-Amino-2-bromo-3-chlorobenzoic acid CAS No. 65971-76-8

6-Amino-2-bromo-3-chlorobenzoic acid

Cat. No. B1588934
CAS RN: 65971-76-8
M. Wt: 250.48 g/mol
InChI Key: PXHYZQUJCFJBRY-UHFFFAOYSA-N
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Description

6-Amino-2-bromo-3-chlorobenzoic acid (6ABC) is a heterocyclic aromatic compound that belongs to the class of benzoic acids. 6ABC is a versatile compound that has a wide range of applications in the fields of organic synthesis, biochemistry and pharmacology. 6ABC has been used in the synthesis of various drugs, as a catalyst for organic reactions, and as a reagent for the detection of a variety of biochemical and physiological molecules. 6ABC is also used in the study of the mechanism of action of drugs, as well as in the study of the biochemical and physiological effects of drugs.

Scientific Research Applications

Electrocatalytic Synthesis

Electrocatalytic processes utilizing similar compounds, such as the synthesis of 6-aminonicotinic acid from halopyridines, demonstrate the potential of 6-Amino-2-bromo-3-chlorobenzoic acid in electrosynthesis. This method involves the electrochemical reduction of halides in the presence of CO2, highlighting a route to synthesize valuable carboxylic acids under mild conditions (Gennaro et al., 2004).

Bioremediation

Research on Aminobacter sp. MSH1 demonstrates its use in bioremediation, specifically in degrading groundwater micropollutants into less harmful substances. This process involves the conversion of 2,6-dichlorobenzamide into 2,6-dichlorobenzoic acid, then further breakdown into simpler compounds. Such studies suggest the potential of halogenated benzoic acids in environmental cleanup applications (Raes et al., 2019).

Antimicrobial and Anti-inflammatory Activities

The synthesis and evaluation of heterocyclic compounds bearing chlorophenyl moieties, similar in structure to 6-Amino-2-bromo-3-chlorobenzoic acid, have shown significant antimicrobial and anti-inflammatory activities. This suggests the potential pharmaceutical applications of such compounds in developing new therapeutic agents (Karegoudar et al., 2008).

Corrosion Inhibition

Amino acids, which share functional groups with 6-Amino-2-bromo-3-chlorobenzoic acid, have been studied for their corrosion inhibitive performance on metals. This research indicates the potential use of similar compounds in protecting metals from corrosion, which is crucial in industrial applications (Kaya et al., 2016).

Medicinal Chemistry

Unusual amino acids, including those with complex halogenation patterns, play a significant role in medicinal chemistry. They serve as building blocks for the synthesis of complex molecules, demonstrating the potential of 6-Amino-2-bromo-3-chlorobenzoic acid in the development of novel pharmaceuticals (Blaskovich, 2016).

properties

IUPAC Name

6-amino-2-bromo-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHYZQUJCFJBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435729
Record name 6-Amino-2-bromo-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-bromo-3-chlorobenzoic acid

CAS RN

65971-76-8
Record name 6-Amino-2-bromo-3-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65971-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-bromo-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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